molecular formula C10H18O2 B3023582 trans-4-Isopropylcyclohexanecarboxylic acid CAS No. 62067-45-2

trans-4-Isopropylcyclohexanecarboxylic acid

Cat. No.: B3023582
CAS No.: 62067-45-2
M. Wt: 170.25 g/mol
InChI Key: YRQKWRUZZCBSIG-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
trans-4-Isopropylcyclohexanecarboxylic acid (trans-4-iPCHA, CAS 7077-05-6) is a cyclohexane derivative with a carboxylic acid group at position 1 and an isopropyl substituent at the trans-4 position. It is synthesized via catalytic hydrogenation of 4-isopropylbenzoic acid followed by epimerization to favor the thermodynamically stable trans isomer . An alternative route starts from β-pinene, involving oxidation, ring-opening, and hydrogenation, yielding 29% overall . Its primary application is as a chiral intermediate in synthesizing Nateglinide, a hypoglycemic agent .

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQKWRUZZCBSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID00884281, DTXSID20884283, DTXSID50977652
Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans-
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis-
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Record name 4-(Propan-2-yl)cyclohexane-1-carboxylic acid
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Molecular Weight

170.25 g/mol
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CAS No.

62067-45-2, 7077-05-6, 7084-93-7
Record name 4-(1-Methylethyl)cyclohexanecarboxylic acid
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Record name trans-4-Isopropylcyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis-
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans-
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Record name 4-(Propan-2-yl)cyclohexane-1-carboxylic acid
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Record name trans-4-isopropylcyclohexanecarboxylic acid
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Record name TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Isopropylcyclohexanecarboxylic acid typically involves the hydrogenation of 4-Isopropylbenzoic acid. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceuticals

Trans-4-Isopropylcyclohexanecarboxylic acid is primarily known for its role as an intermediate in the synthesis of Nateglinide, a hypoglycemic agent used to manage type 2 diabetes. The compound facilitates the formation of D-phenylalanine derivatives, which are crucial for developing effective medications .

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various reactions, including:

  • Ugi Multicomponent Reaction : It acts as a carboxylic acid component that combines with aldehydes (or ketones), amines, and isonitriles to produce α-acylamino-carboxamide adducts, which are valuable intermediates for synthesizing peptidomimetics .

Material Science

The compound is also explored for its potential in producing advanced materials and polymers due to its unique structural properties. Its ability to undergo various chemical transformations makes it suitable for developing novel materials with specific functionalities .

Case Study 1: Synthesis of Nateglinide

In a notable study, this compound was utilized in the synthesis of Nateglinide. The process involved coupling this compound with p-toluenesulfonyl chloride under basic conditions to form an intermediate that was subsequently reacted with D-phenylalanine methyl ester. This method demonstrated a practical approach to producing hypoglycemic agents efficiently .

Case Study 2: Ugi Reaction Applications

Research has highlighted the effectiveness of this compound in Ugi reactions, showcasing its versatility as a building block for synthesizing diverse α-acylamino-carboxamide derivatives. These derivatives have applications in drug discovery and development, particularly in creating peptidomimetics that mimic peptide structures for therapeutic purposes .

Summary of Applications

Application AreaDescription
PharmaceuticalsIntermediate for Nateglinide synthesis; hypoglycemic agent
Organic SynthesisReagent in Ugi multicomponent reactions; synthesis of peptidomimetics
Material SciencePotential use in advanced materials and polymers

Mechanism of Action

The mechanism of action of trans-4-Isopropylcyclohexanecarboxylic acid in pharmaceutical applications involves its role as an intermediate in the synthesis of active drugs. For instance, in the case of Nateglinide, it helps in the formation of the drug’s core structure, which interacts with the ATP-sensitive potassium channels in pancreatic beta cells to stimulate insulin release .

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : Longer alkyl chains (e.g., t-PCHA) increase lipophilicity, enhancing petrol microextraction efficiency .
  • Steric Effects : The isopropyl group in trans-4-iPCHA balances steric bulk and reactivity, making it ideal for stereoselective synthesis .
2.2. Cis vs. Trans Isomers

The cis isomer of 4-isopropylcyclohexanecarboxylic acid is less thermodynamically stable and rarely used in pharmaceuticals.

Property trans-4-iPCHA cis-4-iPCHA
Stability Thermodynamically stable Less stable
Synthesis Yield Up to 60.8% (RuNiC catalyst, 90°C, 3 MPa H₂) Requires isomerization
Pharmaceutical Role Nateglinide intermediate Impurity in drug synthesis

Key Insight : The trans configuration is critical for Nateglinide’s biological activity, while the cis form is regulated as an impurity .

2.3. Alternative Cyclohexanecarboxylic Acids
  • Bicyclo[2.2.1]heptane-2-carboxylic acid (BCHCA) : Rigid bicyclic structure reduces conformational flexibility, limiting utility in flexible syntheses .

Comparison :

  • Synthetic Utility : trans-4-iPCHA’s commercial availability (suppliers: Adamas-beta, TCI Chemicals, CymitQuimica) surpasses BCHCA and NACA .
  • Cost : trans-4-iPCHA is priced at €161/25g , while specialized compounds like BCHCA are costlier due to niche applications.

Research and Industrial Relevance

  • Catalytic Hydrogenation : RuNiC catalysts optimize trans-4-iPCHA yield (60.8%) at 90°C and 3 MPa H₂, outperforming methods for longer-chain analogs .
  • Diastereoselectivity : The trans-isopropyl group enhances stereocontrol in Ugi reactions, achieving >90% diastereomeric excess in peptidomimetics .
  • Regulatory Status : Designated as Nateglinide Impurity A in pharmacopeias, requiring stringent purity controls (>95% trans) .

Biological Activity

trans-4-Isopropylcyclohexanecarboxylic acid, also known as 4-Isopropylcyclohexanecarboxylic acid, is an organic compound with significant implications in pharmacology, particularly as an intermediate in the synthesis of Nateglinide, a medication used for managing blood glucose levels in diabetic patients. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H18_{18}O2_2
  • Molecular Weight : Approximately 170.25 g/mol
  • Structure : The compound exists predominantly in the trans configuration, which is crucial for its biological activity.

Role in Pharmacology

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of Nateglinide. Nateglinide functions as a D-phenylalanine derivative that stimulates insulin secretion from pancreatic beta cells, thereby helping to control postprandial blood glucose levels in diabetic patients .

Table 1: Comparison of Biological Activities

CompoundActivity DescriptionReference
This compoundPrecursor for Nateglinide; aids insulin secretion
NateglinideStimulates insulin secretion; manages diabetes
4-BCCA (related compound)Neuroprotective effects; seizure control

Metabolic Pathways

Research indicates that this compound undergoes metabolic transformations that are essential for its pharmacological effects. The compound interacts with various enzymes involved in glucose metabolism, influencing the pharmacokinetics of medications used in diabetes treatment .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in therapeutic contexts:

  • Synthesis and Yield : A study demonstrated that the synthesis of this compound can achieve high yields through specific catalytic methods. For instance, hydrogenation of 4-isopropylbenzoic acid followed by isomerization has been reported to yield up to 90% purity of the trans isomer .
  • Pharmacological Evaluation : In a comparative study involving related compounds like 4-BCCA (trans-4-butylcyclohexanecarboxylic acid), it was found that these compounds exhibited neuroprotective properties and improved seizure control when used alongside standard antiseizure medications . This suggests potential broader applications for this compound beyond diabetes management.
  • Antioxidant Capacity : Another aspect of research has focused on the antioxidant properties associated with compounds structurally related to this compound. These studies indicate that such compounds may help mitigate oxidative stress, which is a contributing factor in various metabolic disorders .

Q & A

Q. What are the established synthetic routes for trans-4-isopropylcyclohexanecarboxylic acid, and how are isomer ratios controlled during synthesis?

The primary synthesis involves catalytic hydrogenation of 4-isopropylbenzoic acid, yielding a mixture of cis- and trans-cyclohexanecarboxylic acid isomers. Platinum oxide (PtO₂) or palladium-based catalysts are typically used under hydrogen pressure (e.g., 50 psi) . Isomer separation is achieved via fractional crystallization or chromatography. For industrial-scale production, isomerization of the cis-isomer under basic conditions (e.g., potassium hydroxide in ethanol) improves trans-isomer yield . Optimization of reaction temperature (40–60°C) and catalyst loading (5–10 wt%) is critical for controlling isomer ratios.

Q. What analytical methods are recommended for confirming the stereochemical purity of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) effectively resolves cis/trans isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, distinguishes isomers via distinct cyclohexane ring proton coupling patterns . Differential scanning calorimetry (DSC) can also identify melting point differences (trans-isomer: ~98–100°C; cis-isomer: lower melting range) .

Q. How can researchers ensure the compound’s purity for downstream applications (e.g., medicinal chemistry)?

Recrystallization from ethanol/water mixtures (1:3 ratio) removes residual isomers and byproducts. Purity validation should include gas chromatography (GC) with flame ionization detection (>98% purity threshold) and mass spectrometry (MS) to confirm molecular ion peaks (m/z 170.25 for C₁₀H₁₈O₂) .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of catalytic hydrogenation toward this compound?

Hydrogenation of the aromatic ring proceeds via adsorption of the benzoic acid substrate onto the catalyst surface. Steric hindrance from the isopropyl group favors axial hydrogen addition, stabilizing the trans-isomer transition state. Density functional theory (DFT) studies suggest that electron-withdrawing carboxyl groups enhance planar adsorption, further directing stereoselectivity . Comparative studies with substituted analogs (e.g., trans-4-propylcyclohexanecarboxylic acid) show similar trends, supporting steric/electronic models .

Q. How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of cyclohexanecarboxylic acid derivatives?

Increasing alkyl substituent length (e.g., ethyl → propyl → isopropyl) elevates hydrophobicity (logP values) and thermal stability. For example, trans-4-propylcyclohexanecarboxylic acid (m.p. 98–100°C) has a higher melting point than ethyl-substituted analogs due to enhanced van der Waals interactions . X-ray crystallography of related compounds (e.g., trans-4-[(2,6-dimethylphenoxy)methyl]cyclohexanecarboxylic acid) reveals how substituents influence crystal packing and solubility .

Q. What strategies address challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Continuous-flow hydrogenation systems improve mass transfer and reduce catalyst deactivation. Process analytical technology (PAT), such as in-line IR spectroscopy, monitors isomer ratios in real time . Solvent engineering (e.g., using supercritical CO₂) enhances reaction efficiency and reduces waste. For industrial applications, heterogeneous catalysts (e.g., Pt/Al₂O₃) offer recyclability and easier separation .

Methodological Notes

  • Data Interpretation : Contradictions in isomer ratios between studies may arise from differences in catalyst pretreatment or hydrogenation pressure. Always cross-validate with multiple analytical techniques (e.g., HPLC + NMR) .
  • Safety : The compound is not classified as hazardous, but standard precautions (gloves, ventilation) are advised during handling. Refer to PubChem CID 13079878 for detailed safety profiles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
trans-4-Isopropylcyclohexanecarboxylic acid
Reactant of Route 2
trans-4-Isopropylcyclohexanecarboxylic acid

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